(S)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one
Description
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(3S)-3-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O2/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-4,8,12H,5-7H2/t8-/m0/s1 |
InChI Key |
CREVFIPIRJCEIY-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@@H](CC(=O)C2=CC=CC=C21)CO |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reduction of a corresponding naphthalenone derivative. One common method is the catalytic hydrogenation of 3-(Hydroxymethyl)-naphthalen-1-one using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form dihydronaphthalen-1-ol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydronaphthalen-1-ol derivatives.
Substitution: Various substituted naphthalenone derivatives.
Scientific Research Applications
Organic Synthesis
(S)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one serves as an important intermediate in synthesizing more complex organic molecules. Its hydroxymethyl group allows for various chemical modifications, making it a versatile building block in organic chemistry.
Pharmaceutical Development
Research is ongoing to explore the compound's potential as a precursor for new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and safety profiles. Notably, its ability to interact with specific molecular targets suggests potential therapeutic applications.
Material Science
The compound is also utilized in producing specialty chemicals and materials with specific properties. Its unique structure imparts desirable characteristics that can be harnessed in various industrial applications.
Case Study 1: Pharmaceutical Research
A study investigated the use of this compound as a precursor for developing new dopamine receptor modulators. The compound's structural characteristics were essential for enhancing receptor selectivity and bioavailability.
Case Study 2: Material Science Application
Research highlighted the role of this compound in creating specialty polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices demonstrated significant improvements over traditional materials.
Mechanism of Action
The mechanism of action of (S)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The dihydronaphthalenone core provides a rigid framework that can fit into binding sites of target proteins, modulating their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereochemical Impact
The S-configuration in (S)-3-(hydroxymethyl)-DHN could mimic enantioselective interactions observed in other chiral DHN derivatives. For example, (S)-6-fluoro-1-isopropyl-DHN is prioritized in drug development due to optimized receptor binding . Similarly, (3S,4S)-dihydroxy-DHN derivatives demonstrate stereospecific enzyme inhibition .
Key Research Findings
Anti-Neuroinflammatory Activity
- Compound 6m (7-methoxy-DHN derivative) showed the highest NF-κB inhibition (IC₅₀ = 0.8 µM) and reduced microglial inflammation with low cytotoxicity .
- 7-Bromo-DHN derivatives demonstrated dual anti-inflammatory and neuroprotective effects in crystal structure studies, attributed to halogen-enhanced binding .
Antimicrobial and Antifungal Properties
- 4,6,8-Trihydroxy-DHN isolated from endophytic fungi inhibited Candida albicans (MIC = 16 µg/mL) .
- Chalcone-DHN hybrids (e.g., 2-(3,4-dichlorobenzylidene)-DHN) exhibited monoamine oxidase inhibition, relevant to neurodegenerative diseases .
Cytotoxicity and Selectivity
- Hydroxylated DHNs (e.g., 2,8-dihydroxy-DHN) showed minimal cytotoxicity (CC₅₀ > 100 µM) in mammalian cells, suggesting a favorable therapeutic index .
Biological Activity
(S)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antifungal activities, alongside relevant case studies and research findings.
- Molecular Formula : C10H12O
- Molecular Weight : 160.20 g/mol
- Boiling Point : Approximately 255.8 °C
- Melting Point : 2-7 °C
- Density : 1.1 g/cm³
Biological Activity Overview
This compound exhibits various biological activities:
Antimicrobial Activity
Research has indicated that compounds related to this compound possess antimicrobial properties. For instance, derivatives have shown activity against Staphylococcus aureus and Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) for some related compounds was noted to be as low as 9.2 μg/mL against S. aureus .
Anticancer Activity
Studies involving naphthalene derivatives have highlighted their potential as anticancer agents. For example, certain derivatives demonstrated cytotoxicity against human cancer cell lines, including human alveolar basal epithelial adenocarcinoma and cervical cancer cells, with IC50 values around 500 μg/mL . Specifically, the compound's structure allows it to interact with cellular mechanisms involved in cancer proliferation.
Antifungal Activity
In antifungal assays, related compounds have shown varying degrees of efficacy against Candida albicans. The structure of this compound may enhance its interaction with fungal enzymes critical for cell wall synthesis .
Case Studies and Research Findings
The biological activity of this compound is likely attributed to its ability to interfere with key biochemical pathways in target organisms. For instance:
- Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or inhibit enzyme activity necessary for bacterial growth.
- Anticancer Mechanism : The compound could induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) undergoes selective oxidation under controlled conditions:
-
Catalytic oxidation : Using CrO₃ or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in acetic acid oxidizes the hydroxymethyl group to a ketone or carboxylic acid, depending on reaction time and stoichiometry .
-
Enzymatic oxidation : Horseradish peroxidase (HRP) or alcohol dehydrogenases may stereoselectively oxidize the (S)-configured hydroxymethyl group, though specific data for this compound requires further validation.
Nucleophilic Additions to the Ketone
The α,β-unsaturated ketone moiety participates in conjugate additions:
-
Grignard reactions : Organomagnesium reagents add to the ketone, producing tertiary alcohols. For example, methylmagnesium bromide yields 3-(hydroxymethyl)-1,2,3,4-tetrahydro-1-naphthol derivatives .
-
Hydrazine derivatives : Reaction with hydrazines forms hydrazones, as demonstrated in the synthesis of thioamide derivatives from similar tetralones .
| Reagent | Product | Conditions |
|---|---|---|
| R-MgX (Grignard) | 1-Alkyl-3-(hydroxymethyl)-tetralin-1-ol | Dry THF, 0°C to reflux |
| NH₂NH₂ | Hydrazone derivative | Ethanol, reflux 3h |
Cyclization and Ring-Opening Reactions
The compound’s bicyclic structure enables regioselective ring modifications:
-
Acid-catalyzed cyclization : In polyphosphoric acid (PPA), the hydroxymethyl group may intramolecularly attack the ketone, forming fused tricyclic ethers .
-
Base-mediated ring-opening : Strong bases (e.g., NaOH/EtOH) cleave the ketone ring, producing substituted naphthoic acids, though this reaction is less common for sterically hindered analogs .
Esterification and Ether Formation
The hydroxymethyl group undergoes typical alcohol reactions:
-
Acetylation : Treatment with acetic anhydride/pyridine yields the corresponding acetate ester .
-
Williamson ether synthesis : Reaction with alkyl halides in basic conditions forms ether derivatives, enhancing solubility for pharmacological studies .
Stereoselective Transformations
The (S)-configuration influences asymmetric syntheses:
-
Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively acylate the hydroxymethyl group, preserving chirality .
-
Chiral auxiliary incorporation : The compound serves as a building block for synthesizing enantiopure ligands or catalysts, leveraging its rigid bicyclic framework .
Biological Activity-Related Modifications
Derivatives of this compound show promise in medicinal chemistry:
-
Sulfonamide conjugation : Reaction with sulfonyl chlorides produces sulfonamide analogs with enhanced antibacterial properties .
-
Mannich reactions : Introduction of amine groups via formaldehyde and secondary amines generates β-amino ketones for neuroprotective agent screening .
Comparative Reactivity with Structural Analogs
Key differences from similar compounds include:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one, and how can purity be validated?
- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation, followed by hydroxylation and stereochemical resolution. For example, intermediates like 7-bromo-3,4-dihydronaphthalen-1(2H)-one are synthesized by reacting naphthalene derivatives with aldehydes in methanol under basic conditions .
- Validation : Purity is confirmed via melting point analysis (e.g., 189–190°C for adamantyl derivatives ), H NMR (e.g., methylene protons at δ 2.50–3.20 ppm ), and mass spectrometry (MS) to verify molecular ion peaks . Column chromatography (silica gel, hexane/ethyl acetate) is used for purification .
Q. How is the stereochemistry of the hydroxymethyl group in the (S)-enantiomer confirmed?
- Methodology : X-ray crystallography is the gold standard. For example, SHELXL refinement of crystal structures reveals torsion angles (e.g., C8–C7–C11–C12 = 175.2° in brominated derivatives) to confirm stereochemistry . Chiral HPLC or polarimetry can supplement this .
Q. What spectroscopic techniques are critical for characterizing dihydronaphthalenone derivatives?
- Key Techniques :
- H NMR : Identifies methylene protons (δ 2.50–3.20 ppm) and aromatic protons (δ 6.80–7.50 ppm) .
- MS : Molecular ion peaks (e.g., m/z 330 for brominated derivatives ).
- IR : Confirms carbonyl stretches (C=O, ~1680–1720 cm) .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of this compound?
- Methodology :
- Halogenation : Bromine or fluorine substitution improves metabolic stability (e.g., 7-bromo derivatives show anticancer activity ).
- Benzylidene addition : Claisen-Schmidt condensation with substituted benzaldehydes introduces α,β-unsaturated ketones, enhancing interactions with biological targets (e.g., E-configuration olefin bonds ).
Q. How do crystal packing interactions affect the compound’s physicochemical properties?
- Analysis : Weak hydrogen bonds (e.g., C18–H18A···O1, 3.548 Å) and π-π stacking stabilize the crystal lattice, impacting solubility and bioavailability . SHELXL refinement reveals these non-covalent interactions .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
